N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine
Description
N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 3-fluoro-4-methylphenyl substituent at the 4-amino position of the pyrazole ring. The fluorine atom at the phenyl 3-position enhances electronic effects (e.g., electron-withdrawing character), while the methyl group at the 4-position contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-2-3-8(4-10(7)11)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13) |
InChI Key |
IKTGPKJTFMEWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CNN=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole derivatives with additional functional groups.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points :
- Electron-deficient aromatic substituents (e.g., pyrimidin-5-yl) result in higher melting points (233–234°C) due to enhanced intermolecular interactions .
- Bulky substituents (e.g., 4-tert-butylphenyl) may reduce crystallinity, as evidenced by unreported melting points .
Synthetic Efficiency :
- Palladium catalysts (P4/L4) with THF as solvent achieve high yields (>90%) for aryl amines at moderate temperatures (50–80°C) .
- Copper-catalyzed methods (e.g., for N-(3-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine) show lower yields (~17.9%), likely due to competing side reactions .
Spectral Trends: Pyrazole NH protons resonate at δ ~7.9–8.4 ppm in ¹H NMR . IR spectra confirm functional groups (e.g., C≡N at 2220 cm⁻¹ for cyano-substituted analogs) .
Structural and Electronic Comparisons
- Fluorine vs.
- Heteroaromatic vs. Phenyl Substituents : Pyridinyl or pyrimidinyl substituents (e.g., N-(pyridin-3-yl)-1H-pyrazol-4-amine) enhance polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
Biological Activity
N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring with a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C_{10}H_{10}F N_{3}, with a molecular weight of approximately 192.22 g/mol. The fluorine atom in the structure is significant as it can influence both the compound's reactivity and biological activity, enhancing its interaction with biological targets.
Research indicates that this compound interacts with various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to therapeutic effects in treating diseases such as cancer and inflammatory conditions. The compound's mechanism often involves binding to specific active sites on enzymes, altering their function and influencing biochemical pathways.
Anti-inflammatory Properties
Studies have suggested that this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response, thereby potentially mitigating conditions characterized by excessive inflammation.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives related to this compound displayed significant antiproliferative activity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their notable features:
| Compound Name | Structure Features |
|---|---|
| 3-Fluoro-4-methylphenylboronic acid | Contains a boronic acid group instead of an amine. |
| 3-Fluoro-4-methylbenzoic acid | Has a carboxylic acid functional group. |
| 4-Methoxy-1,3-phthalamidesamides | Contains methoxy and phthalamide functionalities. |
This table highlights how this compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the activity of specific enzymes associated with cancer progression. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between this compound and target proteins, confirming its potential as a lead compound for drug development against various diseases .
- Therapeutic Applications : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases, as well as its utility in cancer therapy due to its antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
